3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine
Description
3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine (CAS RN: 1455-85-2), also known as AT 225, is a heterocyclic compound featuring a pyridine ring linked to a 3-methyl-1,2,4-oxadiazole moiety. Its molecular formula is C₈H₇N₃O (molecular mass: 161.16 g/mol), with a melting point of 102°C . The compound exhibits a planar structure due to conjugation between the pyridine and oxadiazole rings, as evidenced by its SMILES string (CC1=NC(=NO1)C2=CN=CC=C2) and InChIKey (POEMSJAQQSVHGC-UHFFFAOYSA-N) . It has been studied for its role in medicinal chemistry, particularly in antimycobacterial and pharmacokinetic applications .
Properties
IUPAC Name |
3-methyl-5-pyridin-3-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-6-10-8(12-11-6)7-3-2-4-9-5-7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEMSJAQQSVHGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901273277 | |
| Record name | 3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901273277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1455-85-2 | |
| Record name | 3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1455-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901273277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of amidoximes with carboxylic acid derivatives under basic conditions. For example, the reaction of an amidoxime with an acid chloride can yield the desired oxadiazole ring through the formation of an O-acyl amidoxime intermediate, which then undergoes cyclization .
Another method involves the 1,3-dipolar cycloaddition of nitrile oxides to nitriles. This reaction is typically carried out in situ, where chloroximes are treated with nitriles in the presence of a base to generate the nitrile oxide, which then reacts with the nitrile to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for 3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and improve scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, could be explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the pyridine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens (for electrophilic substitution) or organometallic reagents (for nucleophilic substitution) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce partially or fully reduced rings. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or aryl groups, depending on the reagents used.
Scientific Research Applications
3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules
Biology: The compound has been studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties
Medicine: Due to its potential biological activities, it is being explored as a lead compound for the development of new drugs.
Mechanism of Action
The mechanism of action of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, it could inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . In cancer research, it might inhibit the proliferation of cancer cells by interfering with key signaling pathways or enzymes involved in cell division .
Comparison with Similar Compounds
2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine Hydrochloride
- Structure : Replaces the pyridine ring with a piperidine ring (a saturated six-membered amine).
- Molecular Formula : C₈H₁₄ClN₃O.
- Key Differences :
2-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
- Structure : Adds a chlorine substituent to the pyridine ring at the 2-position.
- Molecular Formula : C₈H₆ClN₃O (molecular weight: 195.61 g/mol).
- Increased molecular weight and polarity may improve binding affinity in biological targets .
3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
- Structure : Substitutes bromine at the 3-position of the pyridine ring.
- Molecular Formula : C₈H₆BrN₃O (molar mass: 240.07 g/mol).
- Key Differences :
4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine
- Structure : Replaces the methyl group on the oxadiazole with a 3-methoxyphenyl group.
- Molecular Formula : C₁₄H₁₂N₃O₂.
- Key Differences: The methoxy group introduces electron-donating effects, stabilizing the oxadiazole ring and altering π-π stacking interactions.
Antimycobacterial Activity
- The parent compound’s derivative, 7-amino-2-(3-chlorobenzyl)-4-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-pyrrolo[3,4-c]pyridine-1,3-dione, demonstrated potent activity against Mycobacterium tuberculosis (MIC: 0.065 µM). Removal of the methyl group from the oxadiazole resulted in >10-fold loss of activity, highlighting its critical role .
- Hyperactivity in Cytochrome bd Oxidase Mutants : Derivatives with the 3-methyl-1,2,4-oxadiazole moiety show enhanced activity against mutants resistant to conventional therapies, suggesting a unique mechanism targeting the QcrB subunit .
Pharmacokinetic Properties
- Solubility and Stability : Derivatives like compound 73 (N-(1-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenethyl)piperidin-4-yl)-1-(3-methylpyridine-3-ylmethyl)-1H-benzo[d]imidazol-2-amine) exhibit improved metabolic stability in liver microsomes despite low plasma exposure in mouse models .
- Toxicity : Most analogs show low toxicity to VERO cells (IC₅₀ > 50 µM), but substituents like halogens or bulky groups can introduce skin/eye irritation risks .
Biological Activity
3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine is a compound that combines a pyridine ring with a methyl-substituted 1,2,4-oxadiazole moiety. The oxadiazole ring is recognized for its diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, summarizing research findings and presenting relevant data.
Chemical Structure and Synthesis
The chemical structure of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine features a pyridine base with a 1,2,4-oxadiazole ring. The synthesis typically involves several steps, often utilizing advanced techniques such as microwave-assisted synthesis to enhance efficiency and yield while minimizing environmental impact.
Anticancer Properties
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : In vitro studies have shown that compounds similar to 3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine can induce apoptosis in cancer cells. Notably, compounds with the oxadiazole moiety demonstrated IC50 values ranging from 0.12 to 2.78 µM against human cancer cell lines such as MCF-7 and A549 .
Table 1: Cytotoxic Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.12 | Induces apoptosis via p53 activation |
| Compound B | A549 | 0.75 | Inhibits HDAC activity |
| Compound C | OVXF 899 | 2.76 | Selective cytotoxicity |
Antimicrobial Activity
Compounds containing oxadiazole rings are often associated with antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacterial strains. Specific experiments demonstrated that derivatives exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria .
The biological activity of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine may involve several mechanisms:
- Enzyme Interaction : Interaction studies suggest that this compound may bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways.
- Molecular Docking Studies : Computational studies using molecular docking have indicated strong binding affinities to molecular targets relevant in cancer therapy .
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells through mechanisms involving p53 and caspase activation .
Case Studies
Several studies have highlighted the potential of oxadiazole derivatives in drug discovery:
- Study on Antitumor Activity : A recent study evaluated the anticancer effects of a series of oxadiazole derivatives against multiple tumor cell lines. Results indicated that certain derivatives exhibited higher potency than standard chemotherapeutics like doxorubicin .
Table 2: Summary of Case Studies on Oxadiazole Derivatives
Q & A
Q. What are the common synthetic routes for preparing 3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine?
A typical method involves cyclization of precursors such as pyridine-carboxylic acid derivatives with amidoximes. For example, 2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid can react with amines under coupling agents like HATU or EDCI to form the oxadiazole-pyridine scaffold . Copper-catalyzed reactions (e.g., using CuSO₄ and sodium ascorbate) may also facilitate triazole or oxadiazole ring formation in similar heterocycles, though optimization of solvent (e.g., DMSO) and temperature is critical .
Q. How can the purity and structural identity of this compound be validated?
- Chromatography : LC-MS (e.g., tR = 0.85 min, [M+H]<sup>+</sup> = 408.1) confirms molecular weight and purity .
- Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR identifies substituents (e.g., methyl groups on oxadiazole, pyridine protons) .
- Melting Point : Compare with literature values (e.g., 131–133°C for similar pyridine-oxadiazole derivatives) .
Q. What are the key reactivity patterns of the oxadiazole and pyridine moieties?
- Oxadiazole : Susceptible to nucleophilic substitution at the 5-position; e.g., chloromethyl derivatives enable further functionalization .
- Pyridine : Electrophilic substitution (e.g., nitration) at the 4-position or coordination with metal catalysts .
- Ethynyl Groups : If present, can undergo oxidation to carbonyls or participate in click chemistry .
Q. What safety precautions are essential during handling?
- Hazards : Skin/eye irritation (H315, H319) and respiratory toxicity (H335) .
- Mitigation : Use PPE (gloves, goggles), work in a fume hood, and store at 2–8°C under inert gas .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in structural assignments?
SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. For 3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine derivatives, high-resolution data can confirm bond lengths (e.g., C–N in oxadiazole ≈ 1.30 Å) and dihedral angles between rings. Discrepancies between computational and experimental data (e.g., torsional strain) may require re-evaluation of synthesis conditions or solvent effects .
Q. How do computational methods aid in predicting physicochemical properties?
- Molecular Dynamics : Tools like Discovery Studio or MarvinSketch model solubility and logP (predicted logP ≈ 1.42 for pyridine-oxadiazoles) .
- Docking Studies : Predict binding affinities for biological targets (e.g., enzyme active sites) by simulating interactions with the oxadiazole’s electron-deficient ring .
Q. How to address contradictions in reported melting points or spectral data?
- Case Study : A melting point of 105–109°C for a benzaldehyde derivative vs. 131–133°C for a pyridine analog suggests polymorphism or impurities. Reproduce synthesis, use differential scanning calorimetry (DSC), and compare with high-purity standards.
- Spectral Overlaps : Use 2D NMR (HSQC, HMBC) to distinguish pyridine C–H couplings from oxadiazole signals .
Q. What strategies optimize bioactivity in derivatives of this compound?
- Functionalization : Introduce substituents (e.g., halogens, methyl groups) at the pyridine 4-position to enhance lipophilicity or target engagement .
- Prodrug Design : Convert the oxadiazole to a hydrolytically labile group (e.g., ester) for controlled release .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
